Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound belonging to the class of imidazo[1,5-A]pyridines. This compound features a fluorine atom at the 6th position and an ethyl ester group at the 3rd position of the imidazo ring. Its molecular formula is , and it has a molecular weight of approximately 208.19 g/mol. The compound is recognized for its potential biological activities, making it of interest in medicinal chemistry and pharmaceutical research.
Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information about its properties and synthesis methods.
This compound is classified under heterocyclic compounds, specifically within the imidazo[1,5-A]pyridine family. Its structural characteristics contribute to its reactivity and potential applications in drug development.
The synthesis of ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate typically involves several key steps:
The molecular structure of ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate can be represented as follows:
InChI=1S/C10H9FN2O2/c1-2-15-10(14)9-12-6-8-7(11)4-3-5-13(8)9/h3-6H,2H2,1H3
XLFBGYWVBYKRAK-UHFFFAOYSA-N
The compound's structural data reveals:
Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate participates in various chemical reactions typical for heterocyclic compounds:
The reactivity of this compound can be attributed to its electron-rich heterocyclic structure, which facilitates interactions with electrophiles and nucleophiles.
The mechanism of action for ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors:
Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate has potential applications in several scientific fields:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its significance in ongoing research efforts aimed at discovering new therapeutic agents.
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8